tert-Butyl 3-(((6-methoxypyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(((6-methoxypyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a pyrimidine moiety, and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(((6-methoxypyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperidine ring and the pyrimidine moiety. One common method involves the use of Suzuki-Miyaura coupling reactions to form the carbon-carbon bonds between the aromatic rings . The reaction conditions often include the use of palladium catalysts and boron reagents under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(((6-methoxypyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
tert-Butyl 3-(((6-methoxypyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(((6-methoxypyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-((4-benzylpiperidin-1-yl)methyl)piperidine-1-carboxylate
- tert-Butyl 4-((6-aminopyridin-3-yl)methyl)piperazine-1-carboxylate
Uniqueness
tert-Butyl 3-(((6-methoxypyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxypyrimidine moiety, in particular, distinguishes it from other similar compounds and may contribute to its specific interactions with biological targets.
Biological Activity
The compound tert-Butyl 3-(((6-methoxypyrimidin-4-yl)oxy)methyl)piperidine-1-carboxylate , designated as compound 1 , is a derivative of piperidine and pyrimidine that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Molecular Formula : C₁₅H₂₃N₃O₄
CAS Number : 1353972-94-7
The structure of compound 1 incorporates a tert-butyl group, a piperidine ring, and a methoxypyrimidine moiety, which are believed to contribute to its biological activities.
Antimicrobial Activity
Recent studies have indicated that derivatives of piperidine, including compound 1, exhibit significant antimicrobial properties. For instance, research on related piperidinothiosemicarbazones has shown promising results against Mycobacterium tuberculosis (M. tuberculosis), with minimum inhibitory concentrations (MICs) ranging from 0.5 to 512 μg/mL . Although specific data for compound 1 is limited, its structural similarity suggests potential effectiveness in inhibiting bacterial growth.
Anti-inflammatory Effects
Pyrimidine derivatives have been extensively studied for their anti-inflammatory properties. A review highlighted that certain pyrimidine compounds demonstrated substantial inhibition of COX-2 activity, a key enzyme in the inflammatory process. The IC₅₀ values for some derivatives were reported to be competitive with standard anti-inflammatory drugs like celecoxib . While direct studies on compound 1 are lacking, the presence of the pyrimidine moiety suggests it may possess similar anti-inflammatory effects.
Antitumor Activity
The antitumor potential of piperidine derivatives has been documented in various studies. For example, compounds containing similar structural features have shown cytotoxic effects against cancer cell lines, including murine leukemia cells . The mechanism often involves the induction of apoptosis or inhibition of cell proliferation pathways. Although specific data on compound 1's antitumor activity is not available, its structural components warrant further investigation in this area.
The biological activity of compound 1 can be attributed to several mechanisms:
- Enzyme Inhibition : The methoxypyrimidine group may interact with target enzymes involved in cellular proliferation and inflammation.
- Receptor Modulation : The piperidine ring can influence receptor binding affinity, potentially modulating neurotransmitter systems or inflammatory responses.
- Structural Stability : The tert-butyl group enhances lipophilicity, which may improve cellular uptake and bioavailability.
Table 1: Summary of Biological Activities Related to Piperidine Derivatives
Compound Name | Biological Activity | MIC (μg/mL) | Reference |
---|---|---|---|
Compound 1 | Antimicrobial | TBD | |
DMK-20 | Tuberculostatic | 2 | |
Variolin B | Antitumor | TBD | |
Pyrimidine Derivative | Anti-inflammatory | 0.04 |
Notable Research Findings
- Antimicrobial Efficacy : A study demonstrated that piperidine derivatives exhibited varying degrees of activity against M. tuberculosis strains, indicating that structural modifications significantly influence their efficacy .
- Anti-inflammatory Studies : Pyrimidine derivatives were shown to effectively inhibit COX-2 activity in vitro, suggesting potential therapeutic applications in inflammatory diseases .
- Cytotoxicity Against Cancer Cells : Compounds similar to compound 1 have shown promise in inducing apoptosis in cancer cell lines, warranting further exploration into their mechanisms and therapeutic potential .
Properties
IUPAC Name |
tert-butyl 3-[(6-methoxypyrimidin-4-yl)oxymethyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O4/c1-16(2,3)23-15(20)19-7-5-6-12(9-19)10-22-14-8-13(21-4)17-11-18-14/h8,11-12H,5-7,9-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDRPHFPLLCCZEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)COC2=NC=NC(=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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